N-[3-(aminomethyl)phenyl]sulfamide
Description
Contextualization within the Broader Field of Sulfamide (B24259) Chemistry and Aminophenyl Scaffolds
N-[3-(aminomethyl)phenyl]sulfamide is a distinct organic compound characterized by the presence of two key functional groups: a sulfamide (-NHSO₂NH₂) and an aminomethylphenyl group. The sulfamide group, a diamide (B1670390) of sulfuric acid, is a versatile functional group in medicinal chemistry. nih.gov It is recognized for its ability to form multiple electrostatic interactions with biological targets, often serving as a bioisosteric replacement for sulfonamides or ureas in drug design. nih.gov The aminophenyl scaffold, a benzene (B151609) ring substituted with an amino group, is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. acs.orgnih.gov The specific "meta" substitution pattern of the aminomethyl group on the phenyl ring in this compound influences its three-dimensional shape and electronic properties, which are critical determinants of its chemical reactivity and biological activity.
The combination of these two pharmacologically significant moieties within a single molecular entity suggests a rich potential for this compound as a building block in the synthesis of novel compounds with diverse applications. The broader class of sulfonamides, to which sulfamides are closely related, has been extensively studied and has led to the development of antibacterial drugs, diuretics, and anticonvulsants. wikipedia.org The exploration of sulfamide-containing compounds like this compound represents a continuing effort to expand the chemical space and discover new therapeutic agents. nih.gov
Historical Trajectories and Emerging Research Directions for Analogous Structures in Academic Inquiry
The history of sulfamide-related compounds is intrinsically linked to the development of sulfonamide drugs, which revolutionized medicine in the 1930s as the first broadly effective systemic antibacterials. wikipedia.orghuvepharma.comresearchgate.net The discovery of Prontosil in 1932, a sulfonamide-containing dye with antibacterial properties, marked a turning point in chemotherapy. huvepharma.combrill.comwikipedia.org This led to the synthesis of thousands of sulfonamide derivatives, aiming for improved efficacy and reduced toxicity. wikipedia.org
While sulfonamides have a long history, the dedicated study of the sulfamide functional group itself is a more recent area of focus in medicinal chemistry. nih.gov Initially, sulfamides were often synthesized as part of larger libraries of compounds, sometimes as alternatives to sulfonamides. nih.gov However, there is a growing recognition of the unique properties and potential of the sulfamide moiety, leading to more focused research. Emerging research directions for analogous structures include their investigation as inhibitors of various enzymes. For instance, novel sulfonamide derivatives are being explored as inhibitors of carbonic anhydrases, which are implicated in conditions like glaucoma and cancer. nih.govnih.gov Furthermore, the development of new synthetic methodologies is making a wider range of sulfamide derivatives more accessible for screening and development. nih.gov The study of aminophenyl-containing scaffolds has also evolved, with a move towards their incorporation into targeted therapies, such as kinase inhibitors for cancer treatment. nih.govresearchgate.net Research on aminopyrazole scaffolds, for example, has shown their potential in developing agents for cancer, inflammation, and infectious diseases. mdpi.com
Rationale and Significance of Dedicated Academic Investigation into this compound
The dedicated academic investigation of this compound is warranted for several key reasons. Firstly, its unique structure, combining a sulfamide and a meta-substituted aminophenyl group, presents an opportunity to explore novel structure-activity relationships. The specific orientation of the functional groups can lead to unique binding interactions with biological targets that may not be achievable with other isomers or related compounds.
Secondly, this compound serves as a valuable scaffold for combinatorial chemistry and the generation of compound libraries for high-throughput screening. The primary amine of the aminomethyl group and the protons on the sulfamide group provide reactive sites for further chemical modification, allowing for the synthesis of a diverse range of derivatives. This is a key strategy in modern drug discovery to identify lead compounds for various diseases. tandfonline.comnih.gov
Thirdly, based on the known biological activities of analogous sulfamide and aminophenyl compounds, there is a strong rationale to investigate this compound for a range of potential therapeutic applications. These could include antibacterial, antifungal, anticancer, and anti-inflammatory activities. acs.orgtandfonline.comresearchgate.net The investigation of such focused, yet versatile, molecules is crucial for advancing the field of medicinal chemistry and potentially uncovering new therapeutic leads. frontiersin.org
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₁N₃O₂S |
| Molecular Weight | 201.25 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1220790-95-5 |
| Predicted LogP | -1.1 |
| Predicted pKa (most acidic) | 9.8 |
| Predicted pKa (most basic) | 9.1 |
Note: The properties in this table are predicted values from chemical modeling software and have not been experimentally verified in all cases.
Table 2: Comparison of Analogous Scaffolds in Research
| Scaffold | Key Features | Primary Research Areas of Derivatives | Representative Compound Class |
| Sulfonamide | Aromatic ring attached to a sulfonamide group (-SO₂NHR) | Antibacterial, Anticonvulsant, Diuretic | Sulfamethoxazole wikipedia.org |
| Aminophenyl | Phenyl ring with an amino substituent | Kinase Inhibitors, Anticancer Agents | N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide acs.org |
| Sulfamide | Two amino groups attached to a sulfonyl group (-NHSO₂NH-) | Bioisosteric replacement for sulfonamides and ureas, emerging therapeutic targets | Doripenem (contains a mono-substituted sulfamide) nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
1-(aminomethyl)-3-(sulfamoylamino)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c8-5-6-2-1-3-7(4-6)10-13(9,11)12/h1-4,10H,5,8H2,(H2,9,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWRVAYWYVUDSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)N)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640902 | |
| Record name | N-[3-(Aminomethyl)phenyl]sulfuric diamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918810-57-8 | |
| Record name | N-[3-(Aminomethyl)phenyl]sulfuric diamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Strategies for N 3 Aminomethyl Phenyl Sulfamide and Its Analogs
Retrosynthetic Analysis and Strategic Disconnections for the N-[3-(aminomethyl)phenyl]sulfamide Scaffold
Retrosynthetic analysis of this compound reveals several potential synthetic routes based on key bond disconnections. The primary disconnections are at the C-N bond of the benzylamine (B48309) and the S-N bonds of the sulfamide (B24259) group.
Two major strategies emerge from this analysis:
Strategy A: Sulfonylation of a Pre-formed Benzylamine. This approach involves the disconnection of the N-S bond between the phenyl ring and the sulfonyl group. The retrosynthetic step leads to 3-(aminomethyl)aniline (or a protected version) and a sulfamoylating agent like sulfamoyl chloride. This is often the most direct route.
Strategy B: Introduction of the Aminomethyl Group. This strategy involves disconnecting the C-C bond between the phenyl ring and the aminomethyl carbon or the C-N bond of the amine itself. This leads to precursors such as a protected N-(3-cyanophenyl)sulfamide (followed by reduction) or N-(3-halomethylphenyl)sulfamide (followed by amination).
Strategy C: Aryl Amination. A more modern approach involves the disconnection of the aryl C-N bond, suggesting a cross-coupling reaction between an aryl halide (e.g., 3-bromo-benzylamine derivative) and sulfamide.
These strategies dictate the choice of starting materials and the sequence of reactions, including the necessary application of protecting groups to prevent side reactions.
Classical and Modern Approaches to Sulfamide Bond Formation for this compound
The formation of the sulfamide bond (R-NH-SO₂-NH₂) is a cornerstone of the synthesis. Both classical and modern methods can be employed, offering different advantages in terms of substrate scope, reaction conditions, and functional group tolerance.
Sulfonylation is a common method for creating the S-N bond. The classic approach involves reacting an amine with a sulfonyl chloride in the presence of a base to neutralize the generated HCl. wikipedia.org
Reaction with Sulfamoyl Chlorides: A key method involves the reaction of a suitable 3-(aminomethyl)aniline derivative with sulfamoyl chloride or N,N-disubstituted sulfamoyl chlorides. nih.gov To avoid competing reactions, the primary aminomethyl group must be protected.
From Sulfonic Acids: Sulfonamides can be synthesized directly from sulfonic acids or their sodium salts under microwave irradiation, offering a high-yielding alternative. organic-chemistry.org
From Sodium Sulfinates: A practical and efficient method for constructing sulfonamides involves the iodine-mediated reaction of sodium sulfinates with amines in water at room temperature, proceeding without the need for metal catalysts or additives. rsc.org
Using N-Silylamines: N-silylamines react efficiently with sulfonyl chlorides to produce sulfonamides in high yields. nih.gov This method offers the advantage that the byproduct, trimethylsilyl (B98337) chloride, can be easily removed. nih.gov
The table below summarizes various sulfonylation approaches.
Table 1: Comparison of Sulfonylation Methods| Method | Reagents | Key Advantages |
|---|---|---|
| Classical Sulfonyl Chloride | R-NH₂ + Cl-SO₂-R' + Base | Well-established, widely used. wikipedia.org |
| Sulfonic Acid | R-NH₂ + HO-SO₂-R' | Microwave-assisted, good functional group tolerance. organic-chemistry.org |
| Sodium Sulfinate | R-NH₂ + NaO₂S-R' + I₂ | Metal-free, proceeds in water at room temperature. rsc.org |
| N-Silylamine | R₃Si-NH-R' + Cl-SO₂-R'' | High yields, volatile byproduct. nih.gov |
This approach builds the molecule by first constructing an aryl sulfamide and then introducing the aminomethyl group.
Reduction of a Nitrile: A common strategy involves the catalytic hydrogenation or chemical reduction (e.g., with LiAlH₄) of N-(3-cyanophenyl)sulfamide. The cyano group is readily converted to an aminomethyl group. The sulfamide moiety is generally stable under these reductive conditions.
Amination of a Halide: An N-(3-halomethylphenyl)sulfamide can serve as a precursor. The halide (typically bromide or chloride) can be displaced by an amine source, such as ammonia, phthalimide (B116566) (Gabriel synthesis), or an azide (B81097) followed by reduction, to furnish the desired aminomethyl group.
Catalytic C-N Cross-Coupling: Modern catalytic methods, such as photosensitized nickel catalysis, enable the direct formation of C-N bonds between sulfonamides and aryl halides. princeton.edu This would allow for the coupling of a protected 3-bromo-benzylamine with sulfamide, offering a convergent and efficient route. princeton.edu
Orthogonal Protecting Group Chemistries for Amines and Sulfonamides in this compound Synthesis
Given the presence of two distinct amine functionalities (the aniline (B41778) nitrogen and the primary benzylamine nitrogen) and the sulfamide N-H, a robust and orthogonal protecting group strategy is essential. organic-chemistry.org Orthogonal protection allows for the selective deprotection of one group without affecting others. libretexts.org
Amine Protection: The primary aminomethyl group is significantly more basic and nucleophilic than the aniline nitrogen. It typically requires protection during the sulfonylation of the aniline.
Boc (tert-Butoxycarbonyl): This group is widely used, installed using Boc-anhydride, and cleaved under acidic conditions (e.g., TFA, HCl). organic-chemistry.orglibretexts.org
Cbz (Carbobenzyloxy): This group is stable to acidic and basic conditions but is readily removed by catalytic hydrogenolysis, a method that could potentially affect other functional groups. libretexts.org
Fmoc (9-Fluorenylmethyloxycarbonyl): This group is cleaved under mild basic conditions (e.g., piperidine), offering orthogonality to the acid-labile Boc group. organic-chemistry.orglibretexts.org
Sulfonamide/Aniline Protection: The aniline nitrogen is less nucleophilic, but protection might be necessary depending on the reaction sequence. The sulfamide N-H is acidic and can also be protected.
SES (2-(trimethylsilyl)ethanesulfonyl): This group is stable under many conditions but can be selectively removed using fluoride (B91410) sources like TBAF. orgsyn.org This provides orthogonality to both acid- and base-labile groups. orgsyn.org
An effective strategy for synthesizing this compound could involve protecting the aminomethyl group with Boc, performing the sulfonylation on the aniline nitrogen, and then deprotecting the Boc group with acid.
Table 2: Orthogonal Protecting Groups for Synthesis
| Protecting Group | Abbreviation | Introduction | Cleavage Condition | Orthogonal To |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Boc₂O | Strong Acid (TFA, HCl) libretexts.org | Fmoc, Cbz, SES |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (Piperidine) libretexts.org | Boc, Cbz, SES |
| Carbobenzyloxy | Cbz | Cbz-Cl | H₂/Pd (Hydrogenolysis) libretexts.org | Boc, Fmoc, SES |
| 2-(trimethylsilyl)ethanesulfonyl | SES | SES-Cl | Fluoride (TBAF) orgsyn.org | Boc, Fmoc, Cbz |
Stereoselective and Enantioselective Synthesis of Chiral this compound Analogs
The synthesis of chiral analogs of this compound, where a stereocenter is introduced, requires advanced asymmetric methods. Chirality can be introduced at the benzylic carbon, on a substituent on the phenyl ring, or by creating a chiral sulfur center in a modified sulfamide.
Use of Chiral Auxiliaries: A classical approach involves attaching a chiral auxiliary to the molecule to direct a stereoselective reaction. acs.org For instance, a chiral auxiliary attached to the sulfamide nitrogen could direct the diastereoselective introduction of a substituent on the aromatic ring. One of the most common auxiliaries is l-menthol, which can be used to form Andersen's sulfinate. acs.org
Catalytic Asymmetric Synthesis: Modern methods often rely on chiral catalysts. For example, the asymmetric reduction of a suitable ketone precursor could generate a chiral benzylic alcohol, which is then converted to the amine.
Synthesis of Chiral Sulfamides: Creating a stereogenic sulfur center is a significant challenge. Enantioenriched sulfinamides can be prepared via the oxidation of sulfenamides using chiral catalysts. acs.org These chiral sulfinamides can then be transformed into other chiral sulfur-containing compounds. acs.orgnih.gov While this compound itself is not chiral at the sulfur, analogs with three different substituents on the sulfur atom could be synthesized using these methods.
Flow Chemistry and Continuous Processing Techniques for Scalable this compound Production
For the large-scale and efficient production of this compound, flow chemistry offers significant advantages over traditional batch processing. acs.org Flow synthesis allows for better control over reaction parameters, improved safety, and higher throughput. google.com
Enhanced Safety and Scalability: Many sulfonylation reactions are highly exothermic. Flow reactors with their high surface-area-to-volume ratio allow for efficient heat dissipation, enabling reactions to be run safely at higher temperatures and concentrations than in batch. This leads to faster reaction times and easier scalability. acs.orgrsc.org
Automated Synthesis: Flow platforms can be fully automated, integrating reaction, workup, and purification steps. acs.org For example, a flow process could be designed where a protected 3-aminobenzylamine (B1275103) is pumped and mixed with a sulfamoylating agent in a heated reactor coil. The output could then flow through a column containing a scavenger resin to remove excess reagents or byproducts before the final deprotection step. acs.org
Multi-step Synthesis: Continuous multi-step flow processes can be developed to produce the target compound from simple starting materials without isolating intermediates, significantly improving efficiency and reducing waste. google.com A potential flow synthesis could start with 3-cyanobenzyl bromide, which undergoes amination and protection in the first reactor, followed by reduction in a second reactor, sulfonylation in a third, and final deprotection in a fourth, all in a continuous stream.
The use of flow chemistry represents a modern, green, and efficient approach to the synthesis of this compound, particularly for industrial-scale production. acs.org
Green Chemistry Principles and Sustainable Methodologies in this compound Synthesis
The integration of green chemistry into the synthesis of this compound and related structures focuses on several key areas, including enhancing atom economy, utilizing safer solvents, employing catalytic methods, and exploring innovative technologies like flow chemistry. These approaches collectively contribute to reducing the environmental footprint of synthetic processes.
A core concept in green chemistry is atom economy , which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comacs.org Traditional multi-step syntheses often suffer from poor atom economy, generating significant chemical waste. primescholars.com Modern strategies, such as addition and rearrangement reactions, are inherently more atom-economical. nih.govjk-sci.com For the synthesis of sulfamides, this involves designing routes that maximize the incorporation of the starting amine and sulfonyl source into the final this compound structure, thereby minimizing byproducts.
The choice of solvent is another critical factor, as solvents constitute a large portion of the waste generated in chemical processes. youtube.com Historically, the synthesis of sulfonamides has often relied on toxic and difficult-to-remove solvents like dichloromethane, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). researchgate.net Green methodologies prioritize the use of safer, more environmentally benign solvents. Water is an ideal green solvent due to its non-toxic nature and abundance. reagent.co.uk Research has demonstrated successful sulfonamide synthesis in aqueous media, often leading to simplified product isolation through precipitation and filtration. rsc.orgsci-hub.se In some cases, reactions can be conducted under solvent-free or "neat" conditions, completely eliminating solvent waste. sci-hub.senih.gov
Catalytic methods represent a significant leap forward in sustainable synthesis. By replacing stoichiometric reagents with catalytic amounts of a substance, chemists can dramatically reduce waste and often achieve higher efficiency. researchgate.netrsc.org For sulfonamide synthesis, various catalytic systems have been developed. For instance, copper-catalyzed methods have been shown to be effective for forming the crucial sulfur-nitrogen bond. researchgate.netresearchgate.net Iron-based catalysts are also gaining attention as they are abundant, inexpensive, and environmentally friendly. rsc.org These catalytic approaches avoid the use of highly reactive and hazardous reagents like sulfonyl chlorides, which are common in traditional methods. researchgate.net
Flow chemistry , executed in meso- or micro-reactors, offers a sustainable and scalable platform for synthesizing sulfonamides. This technology provides enhanced control over reaction parameters, improves safety, and facilitates waste minimization. acs.org An eco-friendly flow synthesis for a library of sulfonamides has been developed, utilizing green media and nontoxic reactants, with product isolation involving simple extraction and precipitation. acs.org This approach is well-suited for the efficient and safe production of this compound and its analogs.
Furthermore, the development of one-pot synthesis procedures, where multiple reaction steps are performed in a single reactor without isolating intermediates, contributes to a greener process by saving solvents, energy, and time. researchgate.net The direct oxidative coupling of thiols and amines is one such strategy that offers a more straightforward and atom-economical route to sulfonamides compared to classical methods. nih.gov
The following tables provide an overview of how green chemistry principles are applied to sulfonamide synthesis, illustrating the shift from traditional practices to more sustainable methodologies.
Table 1: Comparison of Solvents in Sulfonamide Synthesis
| Solvent Type | Examples | Environmental Impact | Applicability to Green Synthesis |
|---|---|---|---|
| Traditional Halogenated | Dichloromethane, Chloroform | Toxic, persistent in the environment, potential carcinogen. youtube.com | Undesirable; efforts are made to replace them. |
| Traditional Polar Aprotic | DMF, DMSO | Toxic, difficult to remove, high boiling points. researchgate.net | Undesirable, though sometimes necessary for solubility. |
| Greener Alternatives | Water, Ethanol, Isopropanol | Low toxicity, biodegradable, readily available. reagent.co.ukrsc.org | Highly desirable; enables simpler workups. rsc.orgnih.gov |
| Solvent-Free | Neat reaction conditions | Eliminates solvent waste entirely. | Ideal when reactants are liquid or have low melting points. nih.gov |
Table 2: Illustrative Green Catalytic Strategies for Sulfonamide Formation
| Catalytic System | Reactants | Conditions | Advantages |
|---|---|---|---|
| Copper-Catalyzed | Thiols and Amines | Employs a CuI catalyst with a ligand in a solvent like DMSO. nih.gov | Bypasses the need for pre-functionalized and often unstable sulfonyl chlorides. nih.gov |
| Iron-Catalyzed | Varies; can involve amidation. | Uses an iron-substituted polyoxometalate catalyst. rsc.org | Utilizes an abundant, low-cost, and non-toxic metal; can proceed without additional bases or ligands. rsc.org |
| Flow Chemistry | Sulfonyl chlorides and amines | H₂O/acetone/PEG-400 in a flow meso-reactor with a base. sci-hub.seacs.org | Safe, scalable, efficient, and minimizes waste through continuous processing. acs.org |
| Aqueous Synthesis | Arylsulfonyl chlorides and amines | Water as solvent with dynamic pH control. rsc.org | Environmentally benign, omits organic bases, simple filtration for product isolation. rsc.org |
By adopting these green and sustainable methodologies, the synthesis of this compound and its analogs can be significantly improved, aligning the production of these valuable compounds with the principles of environmental stewardship and safety.
Computational Chemistry and Theoretical Studies of N 3 Aminomethyl Phenyl Sulfamide
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)
Further research, including new computational studies, would be required to generate the specific data needed to populate these sections accurately.
Analysis of Supramolecular Interactions and Binding Energy Calculations
Computational and theoretical studies are indispensable for understanding the three-dimensional structure and non-covalent interactions that govern the molecular assembly of N-[3-(aminomethyl)phenyl]sulfamide. These studies provide critical insights into the forces that stabilize the crystal lattice, which are fundamental to its physicochemical properties. Methodologies such as Hirshfeld surface analysis and Density Functional Theory (DFT) are pivotal in elucidating these complex interactions.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the various intermolecular interactions within a crystal. This method maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and characterization of non-covalent contacts. The surface is generated based on the distance from the surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface, which are used to calculate the normalized contact distance (dₙₒᵣₘ) nih.gov.
In analogous sulfonamide structures, the most significant contributions to the Hirshfeld surface are typically from hydrogen-related contacts. A representative breakdown of these interactions is detailed in the table below, illustrating the prevalence of different contact types.
| Interaction Type | Percentage Contribution (%) |
|---|---|
| H···H | 45 - 55 |
| O···H / H···O | 15 - 25 |
| C···H / H···C | 10 - 20 |
| N···H / H···N | 5 - 15 |
| Other (e.g., S···H, C···C) | < 5 |
This table presents typical percentage contributions of intermolecular contacts for sulfonamide-containing compounds as determined by Hirshfeld surface analysis. The exact values can vary based on the specific molecular structure and crystal packing.
Binding and Interaction Energy Calculations
The stability of supramolecular assemblies, such as dimers or larger aggregates formed by this compound molecules, is quantified by calculating interaction or binding energies mdpi.comnih.gov. Density Functional Theory (DFT) is a widely used quantum chemical method for these calculations, often employing functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)) nih.govnih.gov.
These calculations determine the energy difference between the aggregated state (e.g., a dimer) and the individual monomeric units. A negative interaction energy indicates a stable assembly. For sulfonamides, supramolecular structures are frequently stabilized by intermolecular hydrogen bonds, such as N–H···O and C–H···O, as well as potential π-π stacking interactions between phenyl rings nih.govmkjc.in.
Computational studies on related sulfonamide compounds have revealed the formation of stable dimeric and tetrameric structures in the gas phase nih.gov. The strength of these interactions can be calculated to provide a quantitative measure of the forces holding the molecules together.
| Molecular Aggregate | Computational Method | Calculated Interaction Energy (kcal/mol) |
|---|---|---|
| Dimer | B3LYP/6-311++G(d,p) | -9.7 |
| Dimer | B3LYP-D3(BJ)/6-311++G(d,p) | -12.4 |
| Tetramer | B3LYP/6-311++G(d,p) | +8.4 |
| Tetramer | B3LYP-D3(BJ)/6-311++G(d,p) | -16.2 |
This table shows example interaction energies for dimeric and tetrameric structures of a model sulfonamide compound, calculated using different DFT methods. Negative values denote stabilizing interactions. The positive value for the tetramer with B3LYP suggests instability without dispersion corrections, highlighting the importance of including these effects (as in B3LYP-D3) nih.gov.
The Non-Covalent Interaction (NCI) index is another valuable tool used to visualize and analyze weak interactions nih.govuomphysics.netnih.gov. NCI plots can distinguish between stabilizing attractive forces, such as hydrogen bonds (visualized as blue or green isosurfaces), and destabilizing steric repulsion (visualized as red isosurfaces) nih.gov. This analysis complements Hirshfeld surfaces by providing a qualitative and quantitative map of all non-covalent interactions within the molecule and its aggregates.
Based on a comprehensive search for scientific literature, it is not possible to generate the requested article on This compound .
There is a significant lack of specific, publicly available research data for this exact chemical compound that aligns with the detailed mechanistic investigations required by the provided outline. The necessary information regarding its specific role in catalytic systems, its reaction kinetics and thermodynamics, protein binding mechanisms, derivatization pathways, and the use of spectroscopic techniques for its real-time monitoring could not be located.
The available literature focuses on the broader class of sulfonamides or on similarly named but structurally distinct compounds, such as N-[3-(aminomethyl)phenyl]methanesulfonamide. Adhering to the strict instructions to focus solely on this compound and the specified outline prevents the use of information from these related molecules.
Therefore, the creation of a thorough, informative, and scientifically accurate article meeting the user's specific requirements cannot be fulfilled at this time.
Applications of N 3 Aminomethyl Phenyl Sulfamide As a Molecular Scaffold and Research Tool
Design and Synthesis of Novel Chemical Probes and Ligands Utilizing the Sulfamide (B24259) Scaffold
The N-[3-(aminomethyl)phenyl]sulfamide scaffold is a valuable starting point for the rational design of novel chemical probes and ligands targeting a range of biological macromolecules. The distinct reactivity of its aminomethyl and sulfamide groups allows for selective functionalization, enabling the synthesis of diverse derivatives with tailored properties for specific biological targets.
One area of significant interest is the development of enzyme inhibitors. For instance, the general class of sulfonamides is well-established for its role in medicinal chemistry. sci-hub.se Building upon this, researchers have synthesized libraries of sulfonamide-containing compounds to identify potent and selective inhibitors for various enzymes. A notable example is the design of inhibitors for human carbonic anhydrases (hCAs), a family of metalloenzymes involved in numerous physiological and pathological processes. Studies have shown that derivatives of aminomethyl-benzenesulfonamides can be synthesized to create potent and isozyme-selective hCA inhibitors. nih.gov The aminomethyl group provides a convenient attachment point for various side chains, which can be tailored to interact with specific residues in the enzyme's active site, thereby enhancing binding affinity and selectivity.
Another example of the utility of the sulfamide scaffold is in the development of inhibitors for aminoacyl-tRNA synthetases, which are essential enzymes for protein biosynthesis and are attractive targets for antimicrobial agents. Research has demonstrated the design and synthesis of N-(3-sulfamoylphenyl)amides as effective inhibitors of Trypanosoma brucei Leucyl-tRNA synthetase (TbLeuRS). nih.gov Starting from a hit compound, a series of amides were synthesized, showcasing the potential of the sulfamoylphenyl scaffold in generating lead compounds for the development of new antitrypanosomal agents. nih.gov
The synthesis of these novel probes and ligands often involves standard organic chemistry transformations. The primary amine of the aminomethyl group can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of functional groups. The sulfamide moiety, with its hydrogen bond donor and acceptor capabilities, plays a crucial role in molecular recognition and binding to target proteins.
Table 1: Examples of Ligands and Probes Derived from Sulfonamide Scaffolds
| Target Enzyme | Scaffold/Derivative Class | Therapeutic/Research Area |
| Human Carbonic Anhydrases (hCAs) | 4-Aminomethyl-benzenesulfonamide derivatives | Glaucoma, Cancer |
| Trypanosoma brucei Leucyl-tRNA synthetase (TbLeuRS) | N-(3-sulfamoylphenyl)amides | Human African Trypanosomiasis (HAT) |
| Focal Adhesion Kinase (FAK) | Sulfonamide-substituted diphenylpyrimidines | Cancer |
Utilization in Combinatorial Chemistry and High-Throughput Library Synthesis for Research
The bifunctional nature of this compound makes it an attractive scaffold for combinatorial chemistry and the high-throughput synthesis of compound libraries. The presence of two distinct reactive sites, the aminomethyl group and the sulfamide N-H, allows for the introduction of molecular diversity at two different points of the molecule. This dual functionalization capability is a key advantage in generating large and structurally diverse libraries of compounds for screening against various biological targets.
In a typical combinatorial synthesis approach, the aminomethyl group can be reacted with a set of building blocks, such as carboxylic acids, aldehydes, or isocyanates, to generate a library of amides, secondary amines, or ureas, respectively. Subsequently, or concurrently, the sulfamide nitrogen can be functionalized, for example, through reaction with sulfonyl chlorides or other electrophiles. This strategy allows for the rapid generation of a large number of unique compounds from a relatively small set of starting materials.
While direct examples of large combinatorial libraries based specifically on this compound are not extensively documented in publicly available literature, the principles of using bifunctional scaffolds are well-established. nih.gov The application of polymer-supported synthesis, where the scaffold is attached to a solid support, can further streamline the process of library synthesis and purification. nih.gov The resulting libraries of sulfamide derivatives can then be screened in high-throughput assays to identify hits with desired biological activities, which can be further optimized in structure-activity relationship (SAR) studies.
Applications in Asymmetric Catalysis as a Chiral Auxiliary or Organocatalyst Component
The this compound scaffold holds potential for applications in asymmetric catalysis, particularly in the development of chiral auxiliaries and organocatalysts. By introducing chirality into the molecule, either at the carbon atom of the aminomethyl group or by attaching a chiral moiety to the scaffold, new chiral ligands and catalysts can be designed.
Chiral sulfonamides have been successfully employed as ligands in a variety of metal-catalyzed asymmetric transformations. The sulfonyl group can coordinate to a metal center, while the chiral environment created by the rest of the molecule can induce enantioselectivity in the catalyzed reaction. For instance, chiral aminophosphine (B1255530) ligands, which can be conceptually derived from chiral amino alcohols, have been used in asymmetric catalysis. nih.gov A chiral version of this compound could be synthesized and evaluated for its potential as a ligand in similar reactions.
Furthermore, the field of organocatalysis has seen a surge in the use of small organic molecules to catalyze asymmetric reactions. Chiral primary amines and their derivatives are a prominent class of organocatalysts. A chiral derivative of this compound could potentially act as a bifunctional organocatalyst, where the amine group participates in the catalytic cycle (e.g., through iminium or enamine formation) and the sulfamide moiety influences the stereochemical outcome through hydrogen bonding or steric interactions. The development of C2-symmetric chiral bisamide ligands from chiral acids has demonstrated the effectiveness of amide-containing structures in achieving high enantioselectivity in catalytic processes. mdpi.com
Development of Fluorescent and Spin Labels for Biophysical Research Studies
The this compound structure is a suitable platform for the development of fluorescent and spin labels for biophysical studies. The aminomethyl group provides a reactive handle for the covalent attachment of fluorophores or paramagnetic spin labels to biomolecules.
Fluorescent Labels:
Fluorescent labeling is a powerful tool for visualizing and quantifying biomolecules in vitro and in living cells. The primary amine of this compound can be readily coupled with a variety of fluorescent dyes that are activated for reaction with amines, such as N-hydroxysuccinimide (NHS) esters or isothiocyanates. For example, dansyl chloride is a classic reagent that reacts with primary amines to form highly fluorescent sulfonamide adducts. tcichemicals.com Similarly, naphthalimide-based fluorophores have been incorporated into sulfonamide structures to create tumor-targeting fluorescent probes. nih.gov By synthesizing a derivative of this compound where a fluorophore is attached, a bifunctional probe can be created that can be further conjugated to other molecules or used to study biological systems where the sulfamide moiety might confer specific binding properties.
Spin Labels:
Site-directed spin labeling (SDSL) combined with electron paramagnetic resonance (EPR) spectroscopy is a technique used to obtain information about the structure, dynamics, and environment of biomolecules. This technique relies on the introduction of a stable nitroxide radical (a spin label) at a specific site in the biomolecule. The aminomethyl group of this compound can be functionalized to carry a spin label. For example, the amine can be modified to bear an alkyne or azide (B81097) group, which can then be used in a "click" reaction to attach a corresponding azide- or alkyne-functionalized nitroxide spin label. nih.gov This approach would allow for the site-specific labeling of biomolecules with a probe that also contains the phenylsulfamide (B95276) scaffold, which could be of interest for studying interactions where this moiety plays a role.
Incorporation into Supramolecular Architectures and Advanced Materials Science Research
The hydrogen bonding capabilities of the sulfamide group, combined with the structural features of the phenyl and aminomethyl groups, make this compound an interesting building block for the construction of supramolecular assemblies and advanced materials.
The N-H protons of the sulfamide are effective hydrogen bond donors, while the sulfonyl oxygens are hydrogen bond acceptors. These interactions can direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional networks in the solid state, a field known as crystal engineering. The study of supramolecular interactions in sulfonamide-containing crystal forms is an active area of research. researchgate.net The aminomethyl group can also participate in hydrogen bonding or be functionalized to introduce other interacting groups, providing further control over the assembly process.
In the context of materials science, peptide amphiphiles, which self-assemble into nanofibers, often utilize hydrogen bonding to drive the assembly process. nih.gov By incorporating this compound or its derivatives into larger molecular structures, it may be possible to create new self-assembling systems with unique properties. The aromatic ring can also engage in π-π stacking interactions, further contributing to the stability and structure of the resulting supramolecular architectures.
This compound as a Precursor for Advanced Organic Electronic Materials
Recent research has highlighted the potential of conjugated sulfonamides as a class of organic materials for applications in electronics, particularly as positive electrode materials for lithium-ion batteries. researchgate.net These materials offer the potential for high redox potentials and good stability.
The this compound scaffold can serve as a precursor for the synthesis of such advanced organic electronic materials. The aminomethyl group can be used as a point of polymerization or for grafting the molecule onto a polymer backbone. For example, aniline (B41778) and its derivatives can be polymerized to form conductive polymers like polyaniline. researchgate.net The this compound could potentially be copolymerized with aniline or other monomers to create new functional conductive polymers. The sulfamide group can be used to tune the electronic properties of the resulting material and to introduce self-doping capabilities. The functionalization of conductive polymers through covalent modification is a known strategy to enhance their properties, such as solubility and conductivity. mdpi.com
Biochemical and Biophysical Interactions of N 3 Aminomethyl Phenyl Sulfamide Analogs in Research Modalities
Ligand-Target Binding Studies Using Biophysical Techniques (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry, MicroScale Thermophoresis)
The precise characterization of the binding affinity and kinetics of N-[3-(aminomethyl)phenyl]sulfamide analogs to their protein targets is crucial for understanding their mechanism of action and for guiding drug development efforts. Biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and MicroScale Thermophoresis (MST) are instrumental in obtaining this information.
Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. In a typical SPR experiment to study an this compound analog like DPC423, the target protein, Factor Xa, would be immobilized on a sensor chip. The analog is then flowed over the chip surface at various concentrations. The binding of the analog to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. By analyzing the association and dissociation phases of the binding curves, key kinetic parameters can be determined.
| Parameter | Description | Typical Value for High-Affinity Inhibitor |
| k_on (Association rate constant) | The rate at which the ligand binds to the target. | 10^5 - 10^7 M⁻¹s⁻¹ |
| k_off (Dissociation rate constant) | The rate at which the ligand-target complex dissociates. | 10⁻³ - 10⁻⁵ s⁻¹ |
| K_D (Equilibrium dissociation constant) | The ratio of k_off/k_on, indicating the affinity of the ligand for the target. | pM to nM range |
Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. In an ITC experiment, a solution of the this compound analog is titrated into a solution containing the target protein. The resulting heat changes are measured, and a binding isotherm is generated. Fitting this data allows for the determination of the binding affinity (K_D), stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. For a high-affinity inhibitor like DPC423, displacement titration methods may be employed to accurately determine its picomolar dissociation constant nih.gov.
MicroScale Thermophoresis (MST) is a technique that measures the directed movement of molecules in a microscopic temperature gradient. This movement is sensitive to changes in size, charge, and hydration shell of the molecule, all of which can be altered upon ligand binding. In an MST experiment, the target protein is typically fluorescently labeled. The ligand, in this case an this compound analog, is titrated at various concentrations. The change in the thermophoretic movement of the labeled protein upon binding to the analog is measured to determine the binding affinity harvard.edumdpi.comnih.gov.
These techniques collectively provide a comprehensive understanding of the binding characteristics of this compound analogs to their targets, which is essential for structure-activity relationship (SAR) studies.
Enzymatic Modulation Mechanisms of Action (purely mechanistic, in vitro or ex vivo models)
Analogs of this compound, particularly DPC423, have been identified as potent, selective, and competitive inhibitors of human coagulation Factor Xa nih.gov. The mechanism of action of these compounds has been elucidated through various in vitro enzymatic assays.
DPC423 exhibits its antithrombotic effect by directly inhibiting Factor Xa, which is a critical enzyme in the coagulation cascade where the intrinsic and extrinsic pathways converge acs.org. The inhibition of Factor Xa prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots.
The inhibitory potency of DPC423 has been quantified with a K_i (inhibition constant) of 0.15 nM for human Factor Xa nih.gov. The selectivity of DPC423 is a key feature, as it shows significantly lower affinity for other related serine proteases. This high selectivity minimizes off-target effects.
| Enzyme | K_i (nM) |
|---|---|
| Factor Xa | 0.15 |
| Trypsin | 60 |
| Thrombin | 6000 |
| Plasma Kallikrein | 61 |
| Activated Protein C | 1800 |
| Factor IXa | 2200 |
| Factor VIIa | >15,000 |
| Chymotrypsin | >17,000 |
| Urokinase | >19,000 |
| Plasmin | >35,000 |
| Tissue Plasminogen Activator | >45,000 |
The competitive nature of the inhibition by DPC423 indicates that it binds to the active site of Factor Xa, directly competing with the natural substrate. This mode of action has been confirmed through kinetic studies and is further supported by structural data from related inhibitors.
Protein Crystallography of this compound-Biomolecule Complexes for Structural Insights
X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules at atomic resolution. While the specific crystal structure of DPC423 in complex with Factor Xa is not publicly available, numerous crystal structures of other potent, non-covalent inhibitors bound to Factor Xa have been solved nih.gov. These structures provide invaluable insights into the binding mode of this class of inhibitors.
Factor Xa possesses a well-defined active site with several key pockets that are crucial for substrate recognition and inhibitor binding. The S1 pocket is a deep, negatively charged pocket that accommodates the P1 residue of the substrate. The aminomethylphenyl group of DPC423 is designed to bind in this S1 pocket, forming favorable interactions with the surrounding amino acid residues, including Asp189 at the bottom of the pocket.
The S4 pocket is a larger, more hydrophobic pocket. The biphenyl-methylsulfonyl moiety of DPC423 is expected to occupy this S4 pocket, making extensive hydrophobic and van der Waals interactions. The pyrazole core of the inhibitor likely serves as a central scaffold, positioning the P1 and P4 groups for optimal interaction with the S1 and S4 pockets, respectively.
The structural information gleaned from the crystallography of related Factor Xa inhibitors has been instrumental in the structure-based design and optimization of compounds like DPC423, leading to enhanced potency and selectivity rcsb.org.
NMR-Based Structural Biology Approaches for Elucidating Ligand-Protein Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for studying protein-ligand interactions in solution. One common NMR method used for this purpose is chemical shift perturbation (CSP) or chemical shift mapping nih.govbcm.edu.
In a CSP experiment to study the interaction of an this compound analog with Factor Xa, a 2D ¹H-¹⁵N HSQC spectrum of ¹⁵N-labeled Factor Xa is recorded in the absence and presence of the inhibitor. Upon binding of the inhibitor, the chemical environment of the amino acid residues at the binding site is altered, leading to changes in the chemical shifts of their corresponding peaks in the HSQC spectrum. By mapping these chemical shift perturbations onto the three-dimensional structure of Factor Xa, the binding site of the inhibitor can be identified.
This technique can also provide information about the binding affinity, particularly for weaker interactions where the exchange between the free and bound states is fast on the NMR timescale nih.gov. For a high-affinity inhibitor like DPC423, the exchange would likely be in the slow or intermediate regime, leading to the disappearance of some peaks and the appearance of new ones, or significant line broadening.
Fluorescence Spectroscopy for Probing Conformational Changes in Biological Systems Induced by this compound Analogs
One common approach involves the use of a fluorescence-quenched peptide substrate for Factor Xa mdpi.com. This substrate contains a fluorophore and a quencher group. In the intact peptide, the fluorescence of the fluorophore is quenched by the quencher. Upon cleavage of the peptide by Factor Xa, the fluorophore and quencher are separated, resulting in an increase in fluorescence intensity.
The inhibitory effect of an this compound analog like DPC423 can be quantified by measuring the rate of increase in fluorescence in the presence and absence of the inhibitor. A decrease in the rate of fluorescence increase indicates inhibition of Factor Xa activity. This type of assay is well-suited for high-throughput screening of potential inhibitors.
Cell-Free Biochemical Assays for Target Validation and Mechanistic Research
Cell-free biochemical assays are essential tools for validating the target of a drug candidate and for elucidating its mechanism of action. For this compound analogs that target Factor Xa, a variety of cell-free assays are employed.
The determination of the K_i value of DPC423 for Factor Xa (0.15 nM) and its high selectivity against a panel of over ten other serine proteases provides strong validation of Factor Xa as its primary target nih.gov. This level of selectivity is crucial for minimizing off-target effects and ensuring a favorable safety profile.
Chromogenic and fluorometric assays are commonly used for high-throughput screening and for detailed kinetic studies of Factor Xa inhibitors abcam.cnabcam.comnih.govbpsbioscience.com. In a chromogenic assay, Factor Xa cleaves a synthetic substrate, releasing a chromophore that can be detected spectrophotometrically. The inhibitory activity of a compound is determined by its ability to reduce the rate of color development.
| Clotting Assay | Concentration to Double Clotting Time (µM) |
|---|---|
| Prothrombin Time (PT) | 3.1 ± 0.4 |
| Activated Partial Thromboplastin Time (aPTT) | 3.1 ± 0.4 |
| Heptest Clotting Time | 1.1 ± 0.5 |
Furthermore, ex vivo clotting assays using human plasma, such as the prothrombin time (PT) and activated partial thromboplastin time (aPTT) assays, are used to assess the anticoagulant efficacy of these inhibitors in a more physiologically relevant context nih.gov. DPC423 has been shown to effectively prolong clotting times in these assays, demonstrating its potential as an anticoagulant agent nih.gov.
Derivatization Strategies and Structure Activity Relationship Sar Studies for Research Applications of N 3 Aminomethyl Phenyl Sulfamide
Systematic Functionalization and Diversification of the Phenyl Ring
The phenyl ring of N-[3-(aminomethyl)phenyl]sulfamide is a key structural motif that is frequently targeted for functionalization to explore its impact on biological activity. Research has indicated that the substitution pattern on the phenyl ring can significantly influence the compound's potency and properties.
Systematic SAR studies on related scaffolds have shown that a bis-substituted phenyl ring may be crucial for activity, as des-methyl analogs were found to be inactive. nih.gov The introduction of various substituents on the phenyl ring allows for the modulation of electronic and steric properties. For instance, the replacement of a methyl group with a bromo substituent has been explored. nih.gov This not only helps in understanding the functional group compatibility but also provides a reactive handle for further diversification through reactions like aromatic nucleophilic substitution. nih.gov
The presence of polar groups on the phenyl ring has also been shown to be a determinant of biological activity in some N-phenyl derivatives. rsc.org For example, the introduction of hydroxyl (–OH) or nitro (–NO2) groups at the para-position of the phenyl ring in certain N-phenyl amino acid derivatives resulted in activity comparable to standard drugs, likely due to their ability to form hydrogen bonds. rsc.org
Table 1: Impact of Phenyl Ring Substitution on Activity of a Related Scaffold
| Compound | Substitution on Phenyl Ring | Relative Activity |
| Analog 1 | 2,5-dimethyl | Active |
| Analog 2 | 2-methyl | Inactive |
| Analog 3 | 5-methyl | Inactive |
| Analog 4 | 2-bromo-5-methyl | Active |
| Analog 5 | 5-bromo-2-methyl | Active |
This table is illustrative and based on findings from related structures to demonstrate the principles of phenyl ring diversification. nih.gov
Modifications at the Sulfamide (B24259) Nitrogen Atoms
The sulfamide moiety is a critical component of this compound, and modifications at its nitrogen atoms can have a profound effect on the molecule's conformation and interaction with biological targets. N-alkylation is a common strategy in organic synthesis to convert primary and secondary amides into tertiary amides, and this can be applied to the sulfamide group. researchgate.net
However, SAR studies on some substituted sulfamoyl benzamidothiazoles have indicated that the sulfamide nitrogen may have limited tolerance for substitution. nih.gov In one study, replacing a hydrogen with a phenyl group or a cyclohexyl group on the sulfonamide nitrogen led to inactive compounds, suggesting that mono-alkyl or aryl substitutions at this position were not well-tolerated for the specific target. nih.gov This highlights the importance of the unsubstituted sulfamide group for maintaining biological activity in certain contexts.
Further research into a broader range of substituents is necessary to fully map the SAR at the sulfamide nitrogens of this compound for various research applications.
Chemical Derivatization of the Aminomethyl Group
The aminomethyl group in this compound provides a versatile handle for chemical derivatization to introduce a variety of functional groups. This primary amine can be readily acylated, alkylated, or used in reductive amination reactions to generate a library of analogs with diverse properties.
While specific derivatization of the aminomethyl group of this compound is not extensively detailed in publicly available literature, general chemical derivatization strategies for primary amines and related functional groups are well-established and can be applied. For instance, derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) is a common method for enhancing the detection of molecules containing carboxyl or carbonyl groups in mass spectrometry-based metabolomics. nih.govnih.gov Although 3-NPH itself targets carbonyls and carboxyls, similar targeted derivatization approaches could be envisioned for the aminomethyl group to introduce specific tags for analytical purposes.
Another relevant strategy is the use of derivatization reagents to improve chromatographic separation and detection sensitivity. For example, N-(4-aminophenyl)piperidine has been used to derivatize organic acids, leading to a significant increase in detection sensitivity in supercritical fluid chromatography-mass spectrometry. researchgate.net Analogous strategies could be developed to modify the aminomethyl group of this compound to enhance its analytical tractability or to introduce functionalities for specific applications.
Impact of Structural Modifications on Interaction with Defined Research Targets (e.g., enzyme inhibition in in vitro assays)
The ultimate goal of derivatization and SAR studies is to understand how structural changes affect the interaction of this compound analogs with specific biological targets. In vitro assays, such as enzyme inhibition assays, are crucial for quantifying these effects.
For example, studies on benzenesulfonamide (B165840) derivatives have shown that modifications to the molecule can significantly impact their inhibitory activity against human carbonic anhydrases (hCAs), a family of metalloenzymes. nih.gov In one study, new 4-aminomethyl- and aminoethyl-benzenesulfonamide derivatives were synthesized and tested against various hCA isozymes. The results revealed that derivatives with non-polar amino acid side chains achieved low nanomolar inhibitory constants (Ki) against hCA XII. nih.gov This demonstrates how modifications at a position analogous to the aminomethyl group can tune both the potency and selectivity of enzyme inhibition.
In other research, phenyl sulfonamide derivatives have been evaluated for their ability to modulate the production of the pro-inflammatory cytokine TNF-α in murine macrophages. nih.gov This highlights the potential for analogs of this compound to be developed as modulators of inflammatory responses, with their activity being dependent on the specific structural features introduced.
Furthermore, the antibacterial activity of newly synthesized compounds is often assessed in vitro against various bacterial strains. For instance, novel compounds incorporating a triazole moiety have demonstrated potential antibacterial activities. nih.gov
Table 2: Inhibitory Activity (Ki, nM) of Benzenesulfonamide Analogs against Human Carbonic Anhydrases
| Compound | Linker | Amino Acid Side Chain | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Analog A | aminomethyl | Alanine | >10000 | 125.4 | 30.2 | 9.6 |
| Analog B | aminomethyl | Tyrosine | 9870 | 98.6 | 25.8 | 7.5 |
| Analog C | aminomethyl | Tryptophan | 8765 | 102.1 | 28.4 | 8.1 |
| Analog D | aminomethyl | Serine | >10000 | 256.7 | 45.3 | 55.4 |
This table is based on data for 4-aminomethyl-benzenesulfonamide derivatives to illustrate the impact of structural modifications on enzyme inhibition. nih.gov
Design of Linkers and Bioconjugation Strategies for this compound Analogs for Probe Development
The development of chemical probes from this compound analogs is essential for studying their mechanism of action and for identifying their biological targets. This often involves the introduction of a linker to which a reporter group (e.g., a fluorophore, biotin) or an affinity tag can be attached.
The aminomethyl group is a prime site for the attachment of such linkers. Bioconjugation strategies can be designed to be chemoselective, ensuring that the reporter group is attached at the desired position with minimal side reactions. For instance, phenyl-1,2,4-triazoline-3,5-diones (PTADs) are promising reagents for the chemoselective bioconjugation of tyrosine residues in biomolecules. mdpi.com While this specific chemistry targets tyrosine, it exemplifies the type of selective ligation chemistry that can be adapted for probe development. An analog of this compound could be functionalized with a group that is reactive towards a specific bioconjugation partner.
The design of the linker itself is also critical, as its length and composition can influence the properties of the resulting probe, such as its solubility and its ability to reach its target.
Chemoinformatics and Machine Learning Approaches for SAR Analysis in Academic Research Contexts
In recent years, chemoinformatics and machine learning have become indispensable tools for accelerating drug discovery and for analyzing complex SAR data. nih.govmdpi.com These computational approaches can be applied to the study of this compound and its analogs to build predictive models and to gain insights into the structural features that govern their activity.
Quantitative Structure-Activity Relationship (QSAR) modeling is a key chemoinformatic technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comnih.gov By generating molecular descriptors that encode the physicochemical properties of the molecules, machine learning algorithms such as random forest and support vector machines can be trained to predict the activity of new, untested analogs. nih.govnih.gov This can help prioritize the synthesis of the most promising compounds, thereby saving time and resources.
Furthermore, chemoinformatic tools can be used to analyze the "structure-activity landscape" of a set of compounds, which can help identify "activity cliffs" – pairs of structurally similar molecules with a large difference in activity. nih.gov These activity cliffs are particularly informative for understanding SAR. nih.gov
For this compound, a systematic derivatization effort would generate the data needed to build robust QSAR models. These models could then guide the design of future generations of analogs with improved potency and selectivity for their intended research targets.
Future Perspectives and Emerging Research Avenues for N 3 Aminomethyl Phenyl Sulfamide
Integration with Artificial Intelligence and Machine Learning for De Novo Design of Novel Analogs
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel analogs of N-[3-(aminomethyl)phenyl]sulfamide. nih.govoxfordglobal.com These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new molecular architectures. mdpi.com
Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), are particularly promising for de novo drug design. arxiv.org These models can learn the underlying patterns in existing libraries of sulfonamide-containing compounds and generate novel, valid, and stable molecular structures with desired pharmaceutical properties. arxiv.org By inputting the structural features of this compound, researchers can guide these algorithms to create analogs with potentially enhanced efficacy, selectivity, and pharmacokinetic profiles. For instance, multilayer perceptron (MLP) models can be utilized to predict drug-drug interactions or to generate novel compounds with specific advanced properties without requiring detailed structural information. nih.gov
Furthermore, ML algorithms can be trained to predict the biological activities, pharmacokinetic properties, and toxicity profiles of virtual compounds, significantly accelerating the initial stages of drug discovery. mdpi.com Techniques like Profile-QSAR (pQSAR) can build models across thousands of assays to improve the scope and accuracy of these predictions. oxfordglobal.com This data-driven approach allows for the rapid screening of vast chemical spaces, prioritizing the synthesis of only the most promising candidates and thereby reducing the time and cost associated with the traditional design-make-test-analyze (DMTA) cycle. oxfordglobal.com
Table 1: AI and Machine Learning Models in Drug Discovery
| Model Type | Application in Drug Design | Potential for this compound Analogs |
| Generative Adversarial Networks (GANs) | De novo design of novel molecules with desired properties. arxiv.org | Generation of unique sulfonamide structures with optimized activity. |
| Variational Autoencoders (VAEs) | Generation of novel and valid molecular structures. mdpi.comarxiv.org | Creating diverse libraries of analogs for virtual screening. |
| Recurrent Neural Networks (RNNs) | Processing sequential data like protein amino acid sequences to predict function. mdpi.comnih.gov | Designing analogs that target specific protein-protein interactions. |
| Multilayer Perceptron (MLP) | Predicting drug interactions and generating compounds with advanced properties. nih.gov | Optimizing pharmacokinetic and pharmacodynamic profiles. |
| Support Vector Machines (SVM) | Predicting biological and chemical properties; classification of active vs. inactive compounds. nih.gov | Screening for analogs with high binding affinity to specific targets. |
Exploration in New Frontiers of Synthetic Methodology and Sustainable Chemistry
Future research will likely focus on developing more efficient and environmentally friendly methods for synthesizing this compound and its derivatives. Green chemistry principles are increasingly being applied to sulfonamide synthesis, emphasizing the use of water as a solvent, minimizing waste, and avoiding hazardous reagents. sci-hub.sersc.orgresearchgate.net
One promising approach is the one-pot synthesis of sulfonamides, which streamlines the process by combining multiple reaction steps in a single vessel. sci-hub.se This not only improves efficiency but also reduces the need for purification of intermediates. Researchers are exploring methods that utilize equimolar amounts of amines and sulfonyl chlorides in aqueous media, eliminating the need for organic bases and simplifying product isolation. rsc.orgresearchgate.net
Furthermore, the development of novel catalytic systems is a key area of interest. For example, palladium-catalyzed cross-coupling reactions have been investigated for the synthesis of sulfonamide derivatives, offering a way to create diverse structures without relying on traditional aniline-based methods. ijarsct.co.in The exploration of solvent-free reaction conditions is another avenue that aligns with the principles of green chemistry, where reactions are carried out by simply mixing the reactants, sometimes with a solid base, to produce high yields of pure products. sci-hub.se
Table 2: Green Chemistry Approaches to Sulfonamide Synthesis
| Method | Description | Advantages |
| Aqueous Synthesis | Using water as the reaction solvent. sci-hub.sersc.orgresearchgate.net | Environmentally benign, safe, and often leads to easy product isolation. |
| One-Pot Synthesis | Combining multiple reaction steps into a single procedure without isolating intermediates. sci-hub.se | Increased efficiency, reduced waste, and time-saving. |
| Solvent-Free Reactions | Conducting reactions without a solvent, often by direct mixing of reagents. sci-hub.se | Reduces volatile organic compound (VOC) emissions and simplifies workup. |
| Catalytic Methods | Employing catalysts, such as palladium, to facilitate reactions. ijarsct.co.in | Can enable new bond formations and increase reaction efficiency and selectivity. |
Advanced Materials Science Applications beyond Current Scope
The unique chemical structure of this compound, containing both a flexible aminomethyl group and a polar sulfonamide moiety, suggests potential applications in advanced materials science that are yet to be fully explored. The sulfonamide group, in particular, can be leveraged to create functional polymers with tunable properties. chemimpex.comgoogle.com
One area of interest is the development of pH-sensitive polymers. By incorporating sulfonamide groups into hydrophilic polymer backbones, materials can be created that change their physical properties, such as solubility and swellability, in response to changes in pH. google.com This could have applications in drug delivery systems, biosensors, and other smart materials. google.com
Furthermore, the aromatic and sulfonamide components could contribute to the development of high-performance polymers. Aromatic polyamides, for instance, are known for their exceptional mechanical strength, thermal stability, and chemical resistance. mdpi.com By incorporating this compound or its derivatives as monomers, it may be possible to create novel polyamides with tailored properties for applications in electronics, coatings, and membranes. mdpi.com The potential for creating conductive polymers or materials with specific optical properties, such as fluorescence, also warrants investigation. mdpi.comnih.gov The synthesis of poly(thioester sulfonamide)s through ring-opening copolymerization presents another pathway to novel polymer structures with combined advantages of different functional groups. nih.gov
This compound as a Platform for Chemical Biology Tool Development
The bifunctional nature of this compound makes it an attractive scaffold for the development of chemical biology tools. The aminomethyl group provides a convenient handle for conjugation to other molecules, such as fluorescent dyes, affinity tags, or photo-crosslinkers, while the sulfonamide portion can be modified to interact with specific biological targets. chemimpex.com
This modularity allows for the design of chemical probes to study complex biological processes. For example, by attaching a fluorescent reporter, researchers could visualize the localization of a target protein within a cell. Similarly, incorporating a photo-activatable group could enable the study of protein-protein interactions in a spatially and temporally controlled manner.
The sulfonamide group itself is a well-established pharmacophore found in a wide range of therapeutic agents, known to interact with various enzymes and receptors. nih.govmdpi.com By systematically modifying the sulfonamide and the phenyl ring of this compound, libraries of compounds could be generated for screening against different biological targets, potentially leading to the discovery of novel inhibitors or modulators of enzyme activity. chemimpex.comnih.gov
Methodological Advancements in Characterization, Computational Prediction, and Mechanistic Elucidation
Future research on this compound will benefit from and contribute to advancements in analytical and computational techniques. High-resolution analytical methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) will continue to be crucial for the detailed structural characterization of newly synthesized analogs. ambeed.com
Computational methods are becoming increasingly powerful for predicting the properties and behavior of molecules. Quantum mechanical calculations can provide insights into the electronic structure and reactivity of this compound, helping to rationalize its chemical behavior and guide the design of new synthetic routes. Molecular dynamics simulations can be used to study the interactions of its analogs with biological targets at an atomic level, providing a deeper understanding of their mechanism of action.
The elucidation of reaction mechanisms will also be a key area of focus. By combining experimental studies with computational modeling, researchers can gain a detailed understanding of the transition states and intermediates involved in the synthesis of this compound and its derivatives. This knowledge can then be used to optimize reaction conditions and develop more efficient and selective synthetic methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
